

# Application Notes and Protocols for Flovagatran Sodium in Arterial Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Flovagatran sodium |           |
| Cat. No.:            | B15576702          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Flovagatran sodium** (also known as TGN 255), a potent and reversible direct thrombin inhibitor, in the investigation of arterial thrombosis. Due to the limited publicly available data on **Flovagatran sodium** in specific arterial thrombosis models, this document synthesizes known information about the compound with established experimental protocols for evaluating direct thrombin inhibitors.

# Introduction to Flovagatran Sodium

Flovagatran sodium is a small molecule that directly inhibits the enzymatic activity of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[1][2] By binding to thrombin, Flovagatran sodium prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1] It has been investigated for its anticoagulant properties in both intravenous and oral formulations for the prevention and treatment of thrombosis.[2] Although its clinical development was discontinued, its mechanism of action makes it a relevant tool for preclinical research in thrombosis.[3]

## **Mechanism of Action: Direct Thrombin Inhibition**

**Flovagatran sodium** exerts its anticoagulant effect by directly binding to the active site of thrombin, inhibiting its downstream effects. This includes the prevention of fibrin formation, activation of platelets, and feedback activation of other coagulation factors.









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ject.edpsciences.org [ject.edpsciences.org]
- 2. Trigen's i.v. Anticoagulant, TGN 255, Successfully [globenewswire.com]
- 3. Flovagatran sodium Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Flovagatran Sodium in Arterial Thrombosis Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15576702#using-flovagatran-sodium-in-arterial-thrombosis-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







Check Availability & Pricing